molecular formula C6H7NO B2653202 O-phenylhydroxylamine CAS No. 101-80-4; 4846-21-3

O-phenylhydroxylamine

Cat. No.: B2653202
CAS No.: 101-80-4; 4846-21-3
M. Wt: 109.128
InChI Key: UOKZUTXLHRTLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Phenylhydroxylamine (C₆H₅ONH₂) is an organic hydroxylamine derivative where a phenyl group is bonded to the hydroxylamine oxygen atom. Its IUPAC name, as per Rule C-841.1, is this compound, distinguishing it from isomeric N-phenylhydroxylamine (C₆H₅NHOH) . The hydrochloride salt (C₆H₇NO·ClH) is a white to yellow crystalline solid with a molecular weight of 145.59 g/mol and a melting point of 121–122°C . It is widely used in organic synthesis, catalysis, and biochemical studies due to its nucleophilic and redox-active properties .

Scientific Research Applications

Chemistry

O-phenylhydroxylamine serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple chemical reactions:

Reaction TypeDescription
Electrophilic AdditionReacts with electrophiles to form new compounds
RearrangementFacilitates structural changes in organic molecules
ReductionConverts nitro compounds to amines

Biology and Medicine

In biological research, this compound is employed as a reagent in biochemical assays and enzyme inhibition studies. Notable applications include:

  • Methemoglobinemia Treatment : It has been reported that this compound can induce methemoglobinemia under certain conditions, necessitating careful handling in occupational settings .
  • Antioxidant Studies : The compound has been investigated for its potential antioxidant properties, contributing to research on oxidative stress and related diseases.

Industrial Applications

This compound is utilized in various industrial processes:

  • Synthesis of Dyes : The compound is used as a precursor in the manufacture of dyes and pigments.
  • Chemical Manufacturing : Its role as an intermediate facilitates the production of agrochemicals and other fine chemicals.

Case Studies

Several case studies highlight the applications of this compound:

  • Occupational Exposure : A study documented two cases of methemoglobinemia due to exposure to nitrobenzene and aniline derivatives, emphasizing the need for safety protocols when handling compounds that can lead to methemoglobin formation .
  • Synthesis Research : In a recent study, this compound was used to synthesize complex phenolic compounds through its reaction with benzaldehyde, demonstrating its utility in developing new chemical entities .
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus, highlighting its potential in pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

O-phenylhydroxylamine can undergo oxidation to form nitrosobenzene when exposed to oxidizing agents like dichromate.

Reduction Reactions

Under specific conditions, this compound can be reduced to aniline.

Substitution Reactions

In the presence of strong acids, this compound undergoes the Bamberger rearrangement, leading to the formation of 4-aminophenol. The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Bamberger rearrangement requires the presence of strong aqueous acid.

Reactions with Aldehydes

This compound can be used as a nitrogen source to convert aldehydes into nitriles in buffered aqueous solutions . The reaction involves the formation of cyanohydrins as intermediates .

Degradation in Aqueous Buffers

In aqueous phosphate buffers at physiological pH values (6.8-7.4), phenylhydroxylamine degrades into nitrosobenzene, nitrobenzene, and azoxybenzene . This reaction is oxygen-dependent and subject to general acid and base catalysis . At a pH of 5.8 or lower in cacodylate buffer, it converts to p-nitrosophenol in addition to nitrosobenzene, nitrobenzene, and azoxybenzene . Nitrobenzene and p-nitrosophenol appear to form directly from phenylhydroxylamine .

Mechanochemical Reaction with Quinuclidin-3-one Hydrochloride

This compound reacts with quinuclidin-3-one hydrochloride under ball milling conditions, affecting the stereochemistry of bicyclic compounds .

Table 1: Mechanochemical Reaction of Quinuclidin-3-one Hydrochloride and this compound

Starting CompoundReaction TimeProductE/Z
Quinuclidin-3-one3 min1·HCl60:40
8 min2·HCl93:7
5 min3·HCl70:30
6 min4·HCl65:35
Quinuclidin-3-one hydrochloride24 h1·HCl85:15
48 h2·HCl*
24 h3·HCl100:0
48 h4·HCl100:0

*No product was detected.

Table 2: Ball Milling of Carbonyl Compounds

Starting CompoundLAGBaseReaction Time/MinProductE/Z
Quinuclidin-3-one--601·HCl56:44
EtOH-51·HCl100:0
Hexane-41·HCl100:0
Pyridine-301·HCl50:50
Quinuclidin-3-one hydrochloride--*1·HCl-
-NaOH101·HCl100:0
EtOHNaOH101·HCl61:39
-K2CO351·HCl100
Quinuclidin-3-one--82·HCl80:20
EtOH-32·HCl75:25

Role as Intermediate

This compound acts as an intermediate in synthesizing pharmaceuticals, such as acetaminophen. The synthesis pathway involves the reduction of nitro compounds, where this compound plays a crucial role as a reducing agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for O-phenylhydroxylamine, and how can researchers mitigate instability during synthesis?

  • Methodological Answer : this compound is prone to oxidation and decomposition. To synthesize it, consider inert atmosphere techniques (e.g., nitrogen/argon) and low-temperature conditions. Reductive methods, such as catalytic hydrogenation of nitroso derivatives, are common. Stabilizing agents like ascorbic acid can reduce degradation. Characterization via NMR and IR spectroscopy should confirm purity, with immediate use in downstream reactions to minimize storage risks . Safety protocols (e.g., PPE, fume hoods) are critical due to reactivity hazards .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Conduct comparative studies using standardized solvents (e.g., water, ethanol, DMSO) under controlled temperatures. Employ UV-Vis spectroscopy to monitor stability over time. Cross-validate findings with computational models (e.g., DFT for solubility parameters) and reference primary literature from authoritative databases like PubChem . Document experimental conditions meticulously to identify variables causing discrepancies .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for quantification. Derivatization using agents like dansyl chloride can enhance sensitivity. For trace analysis, LC-MS/MS provides specificity. Validate methods via spike-and-recovery experiments in relevant matrices (e.g., biological fluids, reaction mixtures) . Include internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can researchers elucidate the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design kinetic studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation products using LC-MS and GC-MS. Isotopic labeling (e.g., ¹⁵N) can track reaction intermediates. Computational tools (e.g., molecular dynamics simulations) may predict degradation mechanisms. Compare results to thermodynamic data from PubChem and safety guidelines for reactive intermediates .

Q. What strategies address conflicting data on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform systematic reactivity assays with electrophiles (e.g., alkyl halides, acyl chlorides) under controlled conditions (solvent polarity, temperature). Use ¹H/¹³C NMR to track reaction progress and isolate intermediates. Collaborate with computational chemists to model transition states and identify steric/electronic factors influencing reactivity. Reference synthetic protocols from peer-reviewed journals to resolve contradictions .

Q. How can researchers safely scale up this compound synthesis while maintaining purity for in vivo studies?

  • Methodological Answer : Implement flow chemistry systems to enhance heat/mass transfer and reduce oxidative side reactions. Use inline FTIR for real-time monitoring. Purify via preparative HPLC or crystallization under inert conditions. Validate purity with elemental analysis and HRMS. Adhere to OSHA-compliant safety measures (e.g., explosion-proof equipment, rigorous waste disposal) .

Q. Methodological and Ethical Considerations

Q. What ethical guidelines apply to studies involving this compound’s potential neurotoxic effects?

  • Methodological Answer : Follow institutional review board (IRB) protocols for in vitro/in vivo toxicity assays. Prioritize alternative methods (e.g., cell cultures, computational models) before vertebrate testing. Document adverse effects transparently and reference OSHA standards for occupational exposure limits . Ensure compliance with the CC-BY-SA 3.0 framework for open-access data sharing .

Q. How should researchers design experiments to investigate this compound’s role in radical-mediated reactions?

  • Methodological Answer : Use spin-trapping agents (e.g., DMPO) with ESR spectroscopy to detect radical intermediates. Compare reaction outcomes under aerobic vs. anaerobic conditions. Validate hypotheses with isotopic labeling and kinetic isotope effects. Cross-reference mechanistic studies from authoritative sources like Journal of Organic Chemistry .

Q. Data Management and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA for multi-group comparisons and bootstrap resampling for uncertainty estimation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like PubChem .

Q. How can computational models enhance the predictive accuracy of this compound’s bioactivity?

  • Methodological Answer : Train QSAR models using curated bioactivity datasets (e.g., ChEMBL). Validate with molecular docking against target proteins (e.g., cytochrome P450 enzymes). Integrate MD simulations to assess binding kinetics. Cross-check predictions with wet-lab assays to refine model parameters .

Comparison with Similar Compounds

Structural and Functional Analogues

O-Benzylhydroxylamine Hydrochloride

  • Molecular Formula: C₇H₉NO·HCl
  • Molecular Weight : 159.6 g/mol
  • Key Properties : Crystalline solid stored at -20°C; ≥98% purity.
  • Applications : Used in the synthesis of oxime ethers and heterocyclic compounds. Its benzyl group enhances steric bulk, influencing reaction selectivity .

O-Ethylhydroxylamine Hydrochloride

  • Molecular Formula : C₂H₅ONH₂·HCl
  • Molecular Weight : 97.53 g/mol
  • Key Properties : 98% purity; used in reductive amination and as a carbonyl-trapping agent .

Hydroxylamine-O-Sulfonic Acid

  • Molecular Formula: H₃NO₃S
  • Molecular Weight : 113.09 g/mol
  • Key Properties : Strong electrophilic aminating agent. Unlike O-phenylhydroxylamine, it reacts directly with alkenes and aromatic rings .

N-Phenylhydroxylamine

  • Molecular Formula: C₆H₇NO
  • Molecular Weight : 109.13 g/mol
  • Key Properties : Isomeric with this compound; prone to tautomerization and oxidation to nitrosobenzene. Used in redox catalysis .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound HCl C₆H₇NO·ClH 145.59 121–122 Organocatalysis, venom modulation
O-Benzylhydroxylamine HCl C₇H₉NO·HCl 159.6 N/A Oxime ether synthesis
O-Ethylhydroxylamine HCl C₂H₅ONH₂·HCl 97.53 N/A Reductive amination
Hydroxylamine-O-Sulfonic Acid H₃NO₃S 113.09 90–92 (decomposes) Electrophilic amination

Organocatalysis

This compound enables asymmetric reductive amination of cyclohexanones with chiral phosphoric acids, yielding oxime ethers in 56–86% yields and 84–94% enantiomeric excess. This highlights its superiority over less sterically hindered analogues like O-methylhydroxylamine .

Biochemical Modulation

In viper venom studies, this compound inhibits heme-containing enzymes (e.g., snake venom metalloproteinases) by oxidizing ferrous heme to metheme, reducing coagulopathic activity.

Properties

IUPAC Name

O-phenylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-8-6-4-2-1-3-5-6/h1-5H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKZUTXLHRTLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870434
Record name O-Phenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4846-21-3
Record name O-phenylhydroxylamine
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